molecular formula CHAgF3S B8101817 Silver(I) trifluoromethanethiolate

Silver(I) trifluoromethanethiolate

Cat. No. B8101817
M. Wt: 209.95 g/mol
InChI Key: SVPQZGWGYCARGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silver(I) trifluoromethanethiolate is a useful research compound. Its molecular formula is CHAgF3S and its molecular weight is 209.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silver(I) trifluoromethanethiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silver(I) trifluoromethanethiolate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation and Conversion in Organic Chemistry

Silver(I) trifluoromethanethiolate has been utilized in the preparation of trifluoromethyl aryl sulfides, a process that involves converting activated fluoro-, chloro-, bromo-, and iodoaromatics into corresponding trifluoromethyl aryl sulfides under mild conditions. This application demonstrates the compound's ability to act as a nucleophilic source of trifluoromethanethiolate (Adams, Clark, 2000).

Reaction with Halotrimethylsilanes

In another application, Silver(I) trifluoromethanethiolate reacts with halotrimethylsilanes to generate trimethylsilyl trifluoromethyl sulfide, a compound that exhibits the potential as a source of nucleophilic trifluoromethanethiolate for producing trifluoromethyl aryl sulfides (D. Adams, S. Tavener, J. Clark, 1998).

Nanoparticle Synthesis

Silver(I) trifluoromethanethiolate is also significant in the field of nanobiotechnology, particularly in the synthesis of silver nanoparticles. These nanoparticles, derived from plant extracts, demonstrate superior antioxidant, anticancer, and antimicrobial properties (R. Rajan et al., 2015).

Antimicrobial Applications

In addition to its use in organic synthesis and nanoparticle production, silver(I) trifluoromethanethiolate contributes to the development of antimicrobial agents. Silver nanoparticles have emerged as a potential antimicrobial agent against various pathogens, including those resistant to antibiotics (M. Rai, A. Yadav, A. Gade, 2009).

Mass Spectrometry and Analytical Chemistry

Furthermore, the compound plays a role in mass spectrometry and analytical chemistry. Studies on the mass spectra of silver salts, including silver trifluoromethanethiolate, have provided insights into their vaporization behavior and fragmentation pathways, which are essential for understanding their chemical properties (G. Roberts, White V. Edward, 1981).

Preconcentration and Determination Techniques

Silver(I) trifluoromethanethiolate is also employed in selective preconcentration techniques for trace amounts of silver, using methods like cloud point extraction. This application is particularly important in the analysis of trace elements in environmental samples (J. Manzoori, G. Karim-Nezhad, 2003).

properties

IUPAC Name

silver;trifluoromethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPQZGWGYCARGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S.[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHAgF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00638049
Record name Trifluoromethanethiol--silver (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver;trifluoromethanethiol

CAS RN

811-68-7
Record name Methanethiol, silver(1+) salt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifluoromethanethiol--silver (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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